Olodaterol is a novel, enantiomerically pure, inhaled long-acting β2-adrenoceptor agonist (LABA) designed for the treatment of chronic obstructive pulmonary disease (COPD). [] It exerts its pharmacological effects by selectively binding to and activating β2-adrenergic receptors, primarily located in the lungs. [, ] Olodaterol's unique structure and high β2-receptor selectivity contribute to its long duration of action, allowing for once-daily dosing. []
Olodaterol is derived from a series of chemical compounds designed to improve respiratory function in patients with COPD. Its chemical structure is characterized by the presence of a chiral center, and it exists as the R-enantiomer, which is the active form responsible for its therapeutic effects. The hydrochloride salt form of olodaterol has a molecular weight of 422.91 g/mol, while the free base has a molecular weight of 386.45 g/mol .
The synthesis of olodaterol hydrochloride involves a multi-step process that can be summarized as follows:
The entire synthesis process consists of approximately ten steps, with careful control over reaction conditions and purification methods to ensure high yield and purity of the final product .
The molecular structure of olodaterol can be described with the following key features:
Olodaterol undergoes several key reactions during its metabolism and pharmacological action:
Olodaterol functions by binding to beta2-adrenoceptors located on airway smooth muscle cells:
Olodaterol possesses several notable physical and chemical properties:
Olodaterol is primarily utilized in the treatment of COPD:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2